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Bimiralisib vs. Conventional CTCL Treatments: An
Overview

The table below summarizes the key characteristics of topical bimiralisib compared to common treatments

for early-stage mycosis fungoides (MF), the most common type of CTCL.

Key Efficacy Key Safety . .
Treatment Class | Type T T Administration

Findings Findings
Bimiralisib Dual PI3K/mTOR No clinical efficacy = Well-tolerated; Topical gel
(Topical) inhibitor in early-stage MF mild local skin

patients after 42 reactions;

days of treatment [1].  minimal

systemic

exposure [1].

Phototherapy Skin-directed Highly effective for Chronic use In-office
(e.g., Therapy suppressing early- limited by side
PUVA/UVB) stage MF [1]. effects:

phototoxicity,

photoaging,

increased skin
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Key Efficacy Key Safety . .
Treatment Class | Type T T Administration
Findings Findings
cancer risk
(e.g., SCC
with PUVA)
[1].
Chlormethine Skin-directed Very effective for Side effects Topical
Gel Therapy (Cytotoxic) early-stage MF [1]. include skin
atrophy,
dermatitis,
and itching
[1].
Topical Skin-directed Very effective for Side effects Topical
Corticosteroids Therapy early-stage MF [1]. include skin
(Immunomodulatory) atrophy [1].
Novel Systemic Monoclonal Brentuximab Varies by Systemic
Agents Antibodies vedotin: Very specific agent.  (Injection/Infusion)

efficient for

tumors/transformed

MF.
Mogamulizumab:
Induces long-term

remission in Sézary

syndrome [2].

Detailed Efficacy and Pharmacokinetic Data for

Bimiralisib

A 2022 randomized, placebo-controlled trial provides specific quantitative data on topical bimiralisib,

highlighting a key discrepancy between drug delivery and clinical effect [1].
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Parameter

Healthy Volunteers
(n=6)

Mycosis Fungoides Patients
(n=9)

Cutaneous Drug Concentration
(Epidermis)

Mean Systemic Exposure (Cavg)

Efficacy (Change in CAILS score)

2.54 ug/g

0.96 ng/mL

Not Applicable

5.3 ug/g

4.49 ng/mL

No difference from placebo

o Experimental Protocol: The trial included 19 early-stage MF patients, randomized to receive either
2.0% bimiralisib gel or a placebo gel once daily for 42 days. Efficacy was primarily assessed using
the Composite Assessment of Index Lesion Severity (CAILS) score [1].

¢ Key Findings: While the treatment achieved meaningful drug levels in the skin and was well-
tolerated, the study concluded that there was no observed clinical activity in MF patients [1].

Mechanism of Action and Trial Rationale

The scientific rationale for testing bimiralisib in CTCL was strong, based on the target's role in the disease.
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This mechanism is relevant in CTCL, as activation of the PI3K/AKT/mTOR pathway in MF is associated

with tumorigenesis and poor prognosis [1]. An oral PI3K inhibitor, duvelisib, has shown promising clinical
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activity in CTCL patients, supporting the pathway as a valid therapeutic target [1].

Interpretation and Future Directions

The data suggests that for CTCL, simply inhibiting the PI3K/mTOR pathway locally may not be sufficient,
or the patient population may need to be more precisely selected. Notably, the development of bimiralisib

continues in other areas:

¢ Actinic Keratosis: A recent Phase 2 study showed up to 92% clearance of Olsen grade 1 lesions
with topical bimiralisib, demonstrating high efficacy and superior tolerability in this different pre-
cancerous skin condition [3].

e Oral Formulation: An oral form of bimiralisib is also under investigation for various cancers, using
an intermittent dosing schedule to manage systemic side effects like hyperglycemia [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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